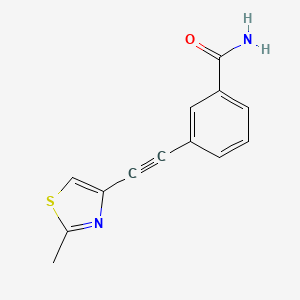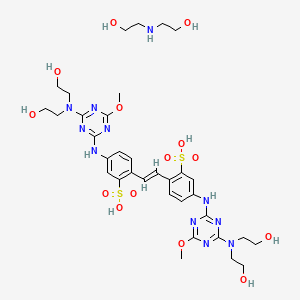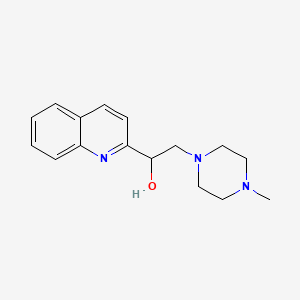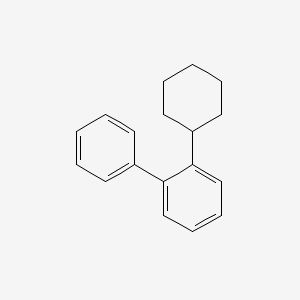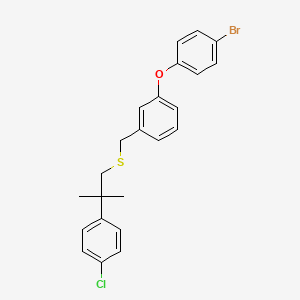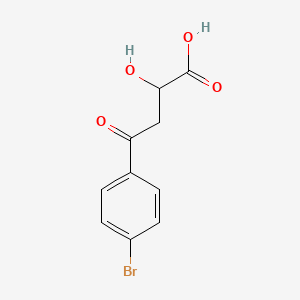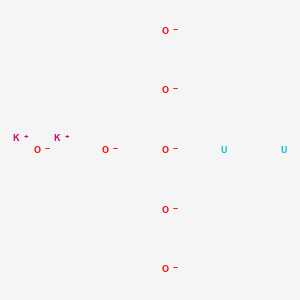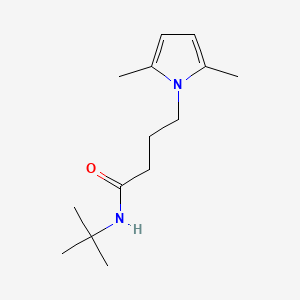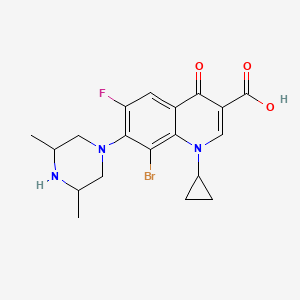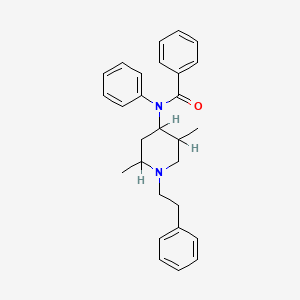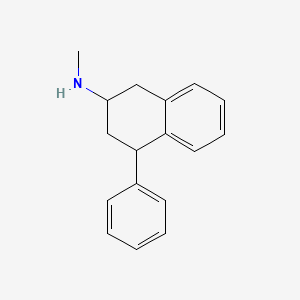
7-Chloro-7-methyl-3-methyleneoct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-7-methyl-3-methyleneoct-1-ene is an organic compound with the molecular formula C10H17Cl It is characterized by the presence of a chlorine atom, a methyl group, and a methylene group attached to an octene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-7-methyl-3-methyleneoct-1-ene typically involves the chlorination of 7-methyl-3-methyleneoct-1-ene. This can be achieved through the reaction of 7-methyl-3-methyleneoct-1-ene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the continuous addition of chlorine gas to a solution of 7-methyl-3-methyleneoct-1-ene in an inert solvent, followed by purification through distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-7-methyl-3-methyleneoct-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the methylene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. These reactions are typically carried out in polar solvents such as water or methanol.
Addition Reactions: Reagents such as bromine, hydrogen gas, and sulfuric acid are used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, and hydrogen peroxide are employed. These reactions are usually performed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 7-hydroxy-7-methyl-3-methyleneoct-1-ene, 7-methoxy-7-methyl-3-methyleneoct-1-ene, and 7-amino-7-methyl-3-methyleneoct-1-ene.
Addition Reactions: Products include 7-chloro-7-methyl-3,4-dibromo-3-methyleneoctane, 7-chloro-7-methyl-3-methyleneoctane, and 7-chloro-7-methyl-3-methyleneoctane-1,2-diol.
Oxidation Reactions: Products include 7-chloro-7-methyl-3-methyleneoctan-1-ol, 7-chloro-7-methyl-3-methyleneoctan-2-one, and 7-chloro-7-methyl-3-methyleneoctanoic acid.
Wissenschaftliche Forschungsanwendungen
7-Chloro-7-methyl-3-methyleneoct-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 7-Chloro-7-methyl-3-methyleneoct-1-ene involves its interaction with various molecular targets. The chlorine atom and the double bond in the methylene group are key functional groups that participate in chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact molecular pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-3-methyleneoct-1-ene: Lacks the methyl group at the 7th position.
7-Methyl-3-methyleneoct-1-ene: Lacks the chlorine atom at the 7th position.
7-Chloro-7-methyl-1-octene: Lacks the methylene group at the 3rd position.
Uniqueness
7-Chloro-7-methyl-3-methyleneoct-1-ene is unique due to the presence of both a chlorine atom and a methyl group at the 7th position, along with a methylene group at the 3rd position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
26492-09-1 |
|---|---|
Molekularformel |
C10H17Cl |
Molekulargewicht |
172.69 g/mol |
IUPAC-Name |
7-chloro-7-methyl-3-methylideneoct-1-ene |
InChI |
InChI=1S/C10H17Cl/c1-5-9(2)7-6-8-10(3,4)11/h5H,1-2,6-8H2,3-4H3 |
InChI-Schlüssel |
NITSLSVRNZVJHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCC(=C)C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


